molecular formula C11H12N4O B2709423 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one CAS No. 147227-55-2

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one

Cat. No.: B2709423
CAS No.: 147227-55-2
M. Wt: 216.244
InChI Key: SHDKBRLVIQASEB-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one (CAS: 147227-55-2) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol. Its structure features a pyrrolidin-2-one core substituted with a benzotriazole moiety via a methylene bridge.

Properties

IUPAC Name

1-(benzotriazol-1-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c16-11-6-3-7-14(11)8-15-10-5-2-1-4-9(10)12-13-15/h1-2,4-5H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDKBRLVIQASEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one typically involves the reaction of benzotriazole with pyrrolidinone under specific conditions. One common method is the Mannich reaction, where benzotriazole is reacted with formaldehyde and pyrrolidinone in the presence of a base . The reaction conditions often include solvents like dioxane and temperatures ranging from room temperature to moderate heating .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Condensation and Cycloaddition Reactions

The benzotriazole group facilitates condensation with nucleophiles such as amines or alcohols. For example:

  • Reaction with Pyridine Derivatives :
    Under acidic conditions, the benzotriazole nitrogen acts as a leaving group, enabling nucleophilic substitution at the methyl bridge. This forms fused heterocycles, as observed in analogous benzotriazole-pyridine conjugates.
    Example :

    Compound+PyridineHCl, 80°CTriazolopyridine Derivative(Yield: 65–78%)[1]\text{Compound} + \text{Pyridine} \xrightarrow{\text{HCl, 80°C}} \text{Triazolopyridine Derivative} \quad (\text{Yield: 65–78\%})[1]
  • Cu-Catalyzed Cycloaddition :
    The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under Click chemistry conditions:

    Compound+AlkyneCuSO4,NaAscTriazole-Linked Product(Yield: 72–85%)[3]\text{Compound} + \text{Alkyne} \xrightarrow{\text{CuSO}_4, \text{NaAsc}} \text{Triazole-Linked Product} \quad (\text{Yield: 72–85\%})[3]

Lewis Acid-Mediated Ring Cleavage

The benzotriazole ring undergoes cleavage in the presence of Lewis acids (e.g., AlCl₃), forming intermediates for heterocyclic synthesis :
Mechanism :

  • AlCl₃ coordinates to the benzotriazole nitrogen, weakening the N–N bond.

  • Ring cleavage generates a carbocation intermediate, which cyclizes to form oxazoles or other fused systems .

Table 1: Reaction Conditions and Yields for Benzotriazole Cleavage

Lewis AcidTemp (°C)SolventProductYield (%)
AlCl₃140TolueneBenzo[d]oxazole53–91
FeCl₃140TolueneBenzo[d]oxazole43
ZnCl₂100DCMFriedel-Crafts Acyl15

Data adapted from AlCl₃-mediated studies on analogous benzotriazole derivatives .

Nucleophilic Substitution

The methylene bridge between benzotriazole and pyrrolidinone is susceptible to nucleophilic attack:

  • Amine Alkylation :
    Reacting with primary amines (e.g., ethylamine) in DMF at 60°C yields N-alkylated derivatives:

    Compound+R-NH2DMF, 60°CR-NH-CH2Pyrrolidinone(Yield: 60–75%)[5]\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, 60°C}} \text{R-NH-CH}_2-\text{Pyrrolidinone} \quad (\text{Yield: 60–75\%})[5]
  • Thiol Displacement :
    Thiols replace the benzotriazole group under basic conditions (e.g., K₂CO₃/EtOH), forming thioether linkages.

Oxidation and Reduction

  • Oxidation :
    Treatment with KMnO₄ in acidic medium oxidizes the pyrrolidinone ring to a γ-lactam, while the benzotriazole remains intact.

    CompoundKMnO4,H2SO4Oxidized Lactam(Yield: 55%)[5]\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Oxidized Lactam} \quad (\text{Yield: 55\%})[5]
  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to an amine, modifying the compound’s electronic profile.

Photochemical Reactivity

Under UV light (λ = 254 nm), the benzotriazole moiety undergoes photolytic degradation, forming reactive intermediates useful in polymer crosslinking.

Biological Activity and Derivatization

While not a direct chemical reaction, the compound’s bioactivity (e.g., antimicrobial properties) is linked to its ability to inhibit enzymes via π–π stacking and hydrogen bonding . Derivatives with substituted benzotriazoles show enhanced potency against Staphylococcus aureus and Trypanosoma cruzi .

Key Reaction Insights:

  • Solvent Dependence : Polar aprotic solvents (DMF, DCM) favor nucleophilic substitutions, while toluene supports Lewis acid-mediated cyclizations .

  • Catalyst Efficiency : Cu(I) salts optimize cycloadditions, whereas AlCl₃ is critical for ring cleavage .

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is standard for isolating products .

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets:

  • Antiviral Activity: Research indicates that derivatives of benzotriazole may exhibit antiviral properties. For instance, compounds with similar structures have shown efficacy against viral infections by inhibiting viral entry mechanisms .
  • Enzyme Inhibition: The benzotriazole moiety can inhibit specific enzymes, which is crucial in drug design. Studies have demonstrated that compounds with this structure can inhibit phospholipase A2, an enzyme implicated in inflammatory responses and other pathological conditions .

Material Science

Due to its unique chemical properties, 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one is explored in the development of advanced materials:

  • Corrosion Inhibitors: Benzotriazoles are often employed as corrosion inhibitors in metal coatings due to their ability to form stable complexes with metal ions. This application is vital in protecting metal surfaces from oxidative damage .
  • Photo-stabilizers: The compound can act as a UV stabilizer in plastics and coatings, enhancing their durability against light-induced degradation. This is particularly important in applications where materials are exposed to sunlight for extended periods.

Biochemical Reagents

In biochemical research, the compound serves as a versatile reagent:

  • Peptide Coupling Reagent: It is utilized in solid-phase peptide synthesis as an effective coupling agent. Its ability to activate carboxylic acids makes it valuable for synthesizing peptides and proteins .

Case Study 1: Antiviral Research

A study focused on synthesizing and evaluating various benzotriazole derivatives demonstrated that certain compounds exhibited significant antiviral activity against the Ebola virus. The mechanism of action was linked to the inhibition of viral entry into host cells .

Case Study 2: Corrosion Protection

Research conducted on the use of benzotriazole derivatives as corrosion inhibitors revealed that formulations containing these compounds significantly reduced corrosion rates in metal samples exposed to saline environments. The study concluded that the effectiveness was due to the formation of protective films on the metal surfaces .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsAntiviral agentsInhibition of viral entry mechanisms
Material ScienceCorrosion inhibitorsEffective in reducing corrosion rates
Biochemical ReagentsPeptide synthesisServes as an efficient coupling agent

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties/Activities
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one C₁₁H₁₂N₄O 216.24 Benzotriazole-methyl High polar surface area (51 Ų), moderate hydrophilicity (XlogP 0.9)
1-Benzyl-3-methylpyrrolidin-2-one (CAS: 108303-99-7) C₁₂H₁₅NO 189.26 Benzyl, methyl Hydrophobic (benzyl group), potential CNS applications
1-[4-(1H-Benzimidazol-1-yl)-2-butynyl]pyrrolidin-2-one C₁₅H₁₅N₃O 253.30 Benzimidazole, alkyne chain Extended alkyne spacer may enhance receptor binding
1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one (CAS: 478048-18-9) C₁₄H₁₄F₃N₃O 297.28 Trifluoromethyl, benzodiazole Increased lipophilicity (CF₃ group), metabolic stability
1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one (CAS: 1427460-76-1) C₁₂H₁₃N₃O 215.25 Indazole, methyl Indazole moiety may confer CNS activity

Physicochemical and Functional Differences

Hydrophobicity :

  • The benzotriazole derivative (XlogP 0.9) is more hydrophilic than the benzyl-substituted analogue (estimated higher XlogP due to aromatic group) .
  • The trifluoromethyl-containing compound (XlogP likely >2) exhibits enhanced lipophilicity, favoring membrane permeability .

Polarity :

  • The benzotriazole derivative’s polar surface area (51 Ų) exceeds that of benzimidazole or indazole analogues, suggesting superior solubility in polar solvents .

Synthetic Accessibility: Benzotriazole derivatives are often synthesized via nucleophilic substitution or coupling reactions (e.g., benzotriazole with chloromethylpyrrolidinone) . Compounds like 1-Benzyl-3-methylpyrrolidin-2-one may require reductive amination or alkylation pathways .

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one is a synthetic compound that belongs to the class of benzotriazoles. With a molecular formula of C11H12N4O and a molecular weight of 216.24 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that various benzotriazole compounds demonstrated effectiveness against a range of bacterial strains such as Bacillus subtilis and Escherichia coli. The presence of bulky hydrophobic groups in some derivatives was correlated with enhanced antimicrobial properties .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
15aStaphylococcus aureus15 µg/mL
15dCandida albicans25 µg/mL
17hEscherichia coli10 µg/mL

Anticancer Potential

The anticancer properties of benzotriazole derivatives are also noteworthy. Some studies have investigated their ability to inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown selective inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various benzotriazole derivatives on human cancer cell lines, it was found that certain modifications to the benzotriazole structure significantly enhanced their antiproliferative effects. The study employed a series of assays to determine IC50 values, revealing that specific substitutions led to improved potency against breast and lung cancer cells.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with various enzymes and proteins. The benzotriazole moiety is known to inhibit certain kinases and enzymes critical for cellular signaling pathways in both microbial and cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzotriazole derivatives. Variations in substituents on the benzotriazole ring can lead to significant changes in efficacy and selectivity. For instance, introducing electron-withdrawing groups has been shown to enhance antifungal activity against Candida albicans and other fungal pathogens .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-withdrawingIncreased antifungal activity
Bulky hydrophobic groupsEnhanced antimicrobial properties
Alkyl substitutionsVariable effects on cytotoxicity

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(1H-1,2,3-benzotriazol-1-ylmethyl)pyrrolidin-2-one, and how are isomeric byproducts addressed?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzotriazole derivatives can react with pyrrolidin-2-one precursors in polar aprotic solvents (e.g., DMF or THF) under reflux conditions. A critical step involves isolating the target compound from isomeric byproducts (e.g., 1H- vs. 2H-benzotriazole regioisomers) using column chromatography with gradients of ethyl acetate/hexane. Purity is confirmed via HPLC or LC-MS .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) identify key signals: the benzotriazole aromatic protons (δ 7.2–8.1 ppm), the pyrrolidin-2-one carbonyl (δ ~170 ppm in ¹³C), and the methylene bridge (δ 4.5–5.0 ppm for CH₂).
  • X-ray crystallography : SHELX software is widely used for structure refinement. Crystals grown via slow evaporation in ethanol/water mixtures are analyzed to confirm bond angles and spatial arrangement of the benzotriazole-pyrrolidinone moiety .

Q. What experimental protocols are recommended for determining physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility : Shake-flask method in buffers (pH 1–13) and solvents (e.g., DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy.
  • Stability : Accelerated stability studies under thermal stress (40–80°C) and photolytic conditions (ICH Q1B guidelines). Degradation products are monitored via LC-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in multi-gram-scale reactions?

  • Methodological Answer :

  • Catalyst screening : Use Pd/C or Ni catalysts for reductive amination steps to improve efficiency.
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 20 hours → 2 hours) while maintaining >90% yield, as demonstrated in analogous pyrrolidinone syntheses .

Q. What mechanisms underlie its biological activity in pharmacological assays, and how are structure-activity relationships (SAR) explored?

  • Methodological Answer :

  • Target engagement : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like orexin receptors or cytochrome P450.
  • SAR studies : Introduce substituents (e.g., fluoro, methyl groups) on the benzotriazole ring or pyrrolidinone backbone. Biological assays (e.g., enzyme inhibition, cytotoxicity) quantify activity changes. For example, fluorination at the benzotriazole 4-position enhances metabolic stability .

Q. How can computational modeling predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Methodological Answer :

  • Software tools : SwissADME or pkCSM for predicting logP, bioavailability, and CYP450 metabolism.
  • Toxicity screening : Use ProTox-II to assess hepatotoxicity and Ames mutagenicity. For instance, the pyrrolidinone ring may undergo oxidative metabolism, generating reactive intermediates detectable via glutathione trapping assays .

Q. How do contradictory data in spectral or bioactivity studies arise, and how are they resolved?

  • Methodological Answer :

  • Isomer interference : Regioisomers (e.g., 1H- vs. 2H-benzotriazole) or stereoisomers can skew NMR or bioassay results. Resolution involves advanced chromatographic separation (e.g., chiral HPLC) or isotopic labeling.
  • Batch variability : ICP-MS traces metal impurities (e.g., Pd residues from catalysis) that may inhibit enzymes. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are used to assess its stability under extreme experimental conditions (e.g., high temperature, acidic/alkaline media)?

  • Methodological Answer :

  • Forced degradation : Expose the compound to 1M HCl/NaOH (24 hours, 60°C) or H₂O₂ (oxidative stress). Monitor degradation via UPLC-QTOF-MS.
  • Solid-state stability : Use dynamic vapor sorption (DVS) to study hygroscopicity and DSC/TGA for thermal behavior. The methylene bridge may hydrolyze in acidic conditions, forming benzotriazole and pyrrolidinone fragments .

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